

The Rising Potential of 5-Bromo-2-methylindole Derivatives in Therapeutic Research

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Compound of Interest

Compound Name: 5-Bromo-2-methylindole

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A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position of the 2-methylindole core has given rise to a class of derivatives with a broad spectrum of promising biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antiviral potential of **5-bromo-2-methylindole** derivatives, offering valuable insights, quantitative data, and detailed experimental methodologies for scientists and researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of **5-bromo-2-methylindole** have emerged as a significant area of interest in oncology research, demonstrating notable efficacy against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are fundamental to tumor growth, proliferation, and survival.

A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.^[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potential as EGFR inhibitors.^[1]

Another crucial target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor progression and metastasis.^[2] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient supply to tumors, leading to cell cycle arrest and apoptosis.^[2]

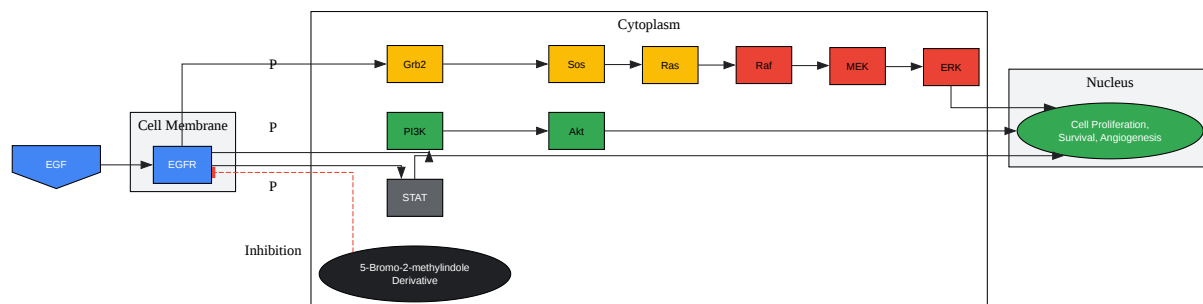
Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines is summarized below, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Target Cell Line | IC50 (μM) | Reference |
|-------------------------------------|-------------------------------------|-----------------------|------------|-----------|
| Derivative 3a | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [1] | | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [1] | | |
| Derivative 3b | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 22.3 ± 1.8 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | [1] | | |
| MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | [1] | | |
| Derivative 3f | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 18.9 ± 1.4 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 24.1 ± 1.9 | [1] | | |
| MCF-7 (Breast Adenocarcinoma) | 29.8 ± 2.5 | [1] | | |
| Derivative 7 | 5-bromo-1H-indole-2-carboxylic acid | A549 (Lung Carcinoma) | 25.4 ± 2.0 | [1] |

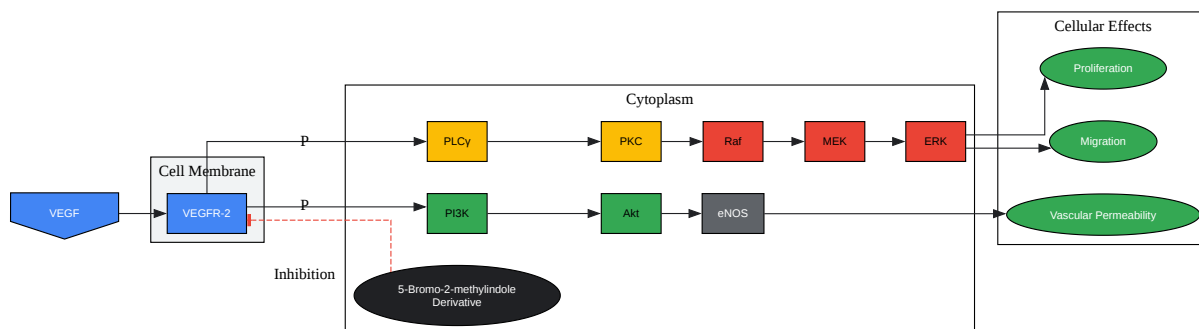
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| HepG2 (Hepatocellular Carcinoma) | 31.5 ± 2.6 | [1] | | |
| MCF-7 (Breast Adenocarcinoma) | 38.2 ± 3.3 | [1] | | |
| Compound 23c | 5-bromo-7- azaindolin-2-one | A549 | 3.103 | [3] |
| Compound 23d | 5-bromo-7- azaindolin-2-one | Skov-3 | 3.721 | [3] |
| Compound 23p | 5-bromo-7- azaindolin-2-one | HepG2 | 2.357 | [3] |
| A549 | 3.012 | [3] | | |
| Skov-3 | 2.899 | [3] | | |
| 5BDBIC | 5-bromoindole-2- carboxylic acid hydrazone | HepG2 | 14.3 | [2] |
| Sorafenib (Standard) | - | HepG2 | 6.2 | [2] |
| Erlotinib (Standard) | - | A549, HepG2, MCF-7 | Not specified | [1] |
| Sunitinib (Standard) | - | HepG2 | 31.594 | [3] |
| A549 | 49.036 | [3] | | |
| Skov-3 | 39.872 | [3] | | |

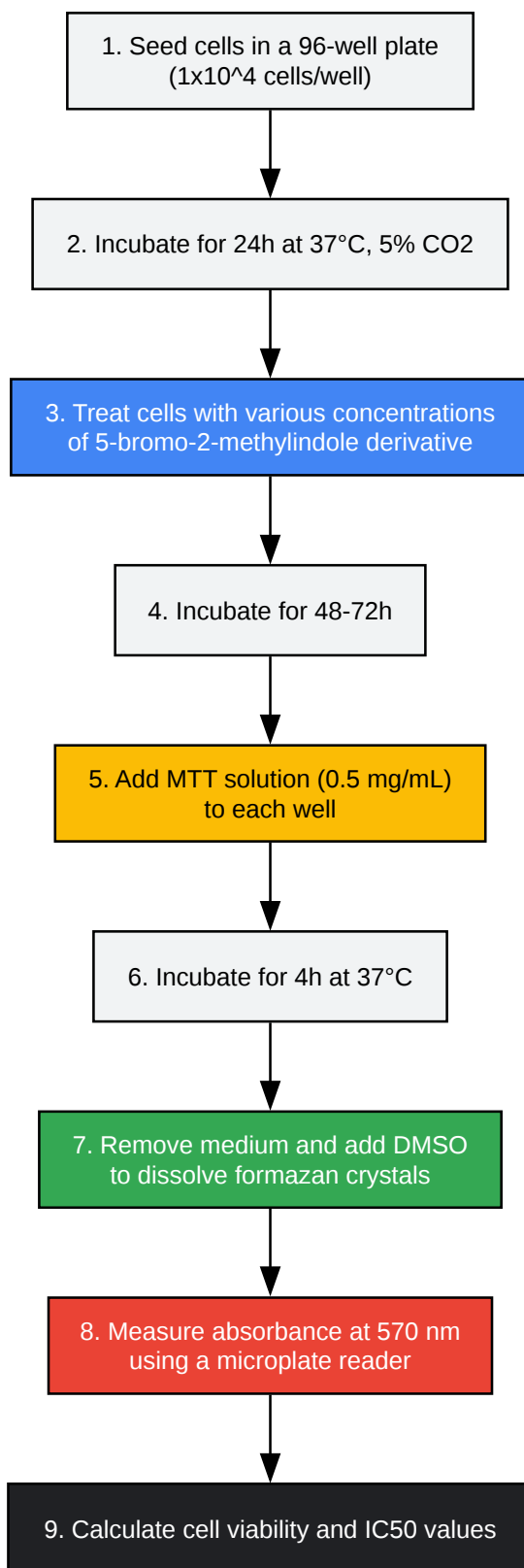
Signaling Pathway Diagrams

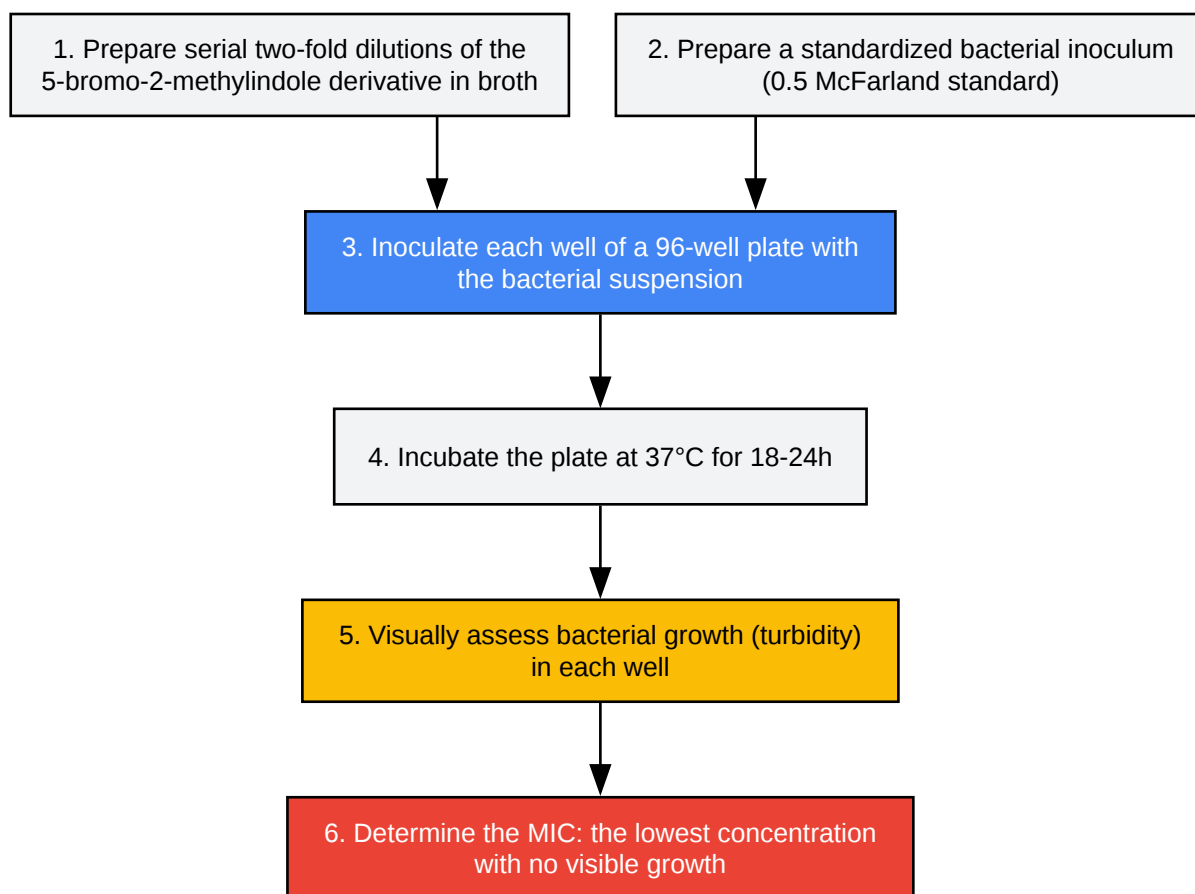


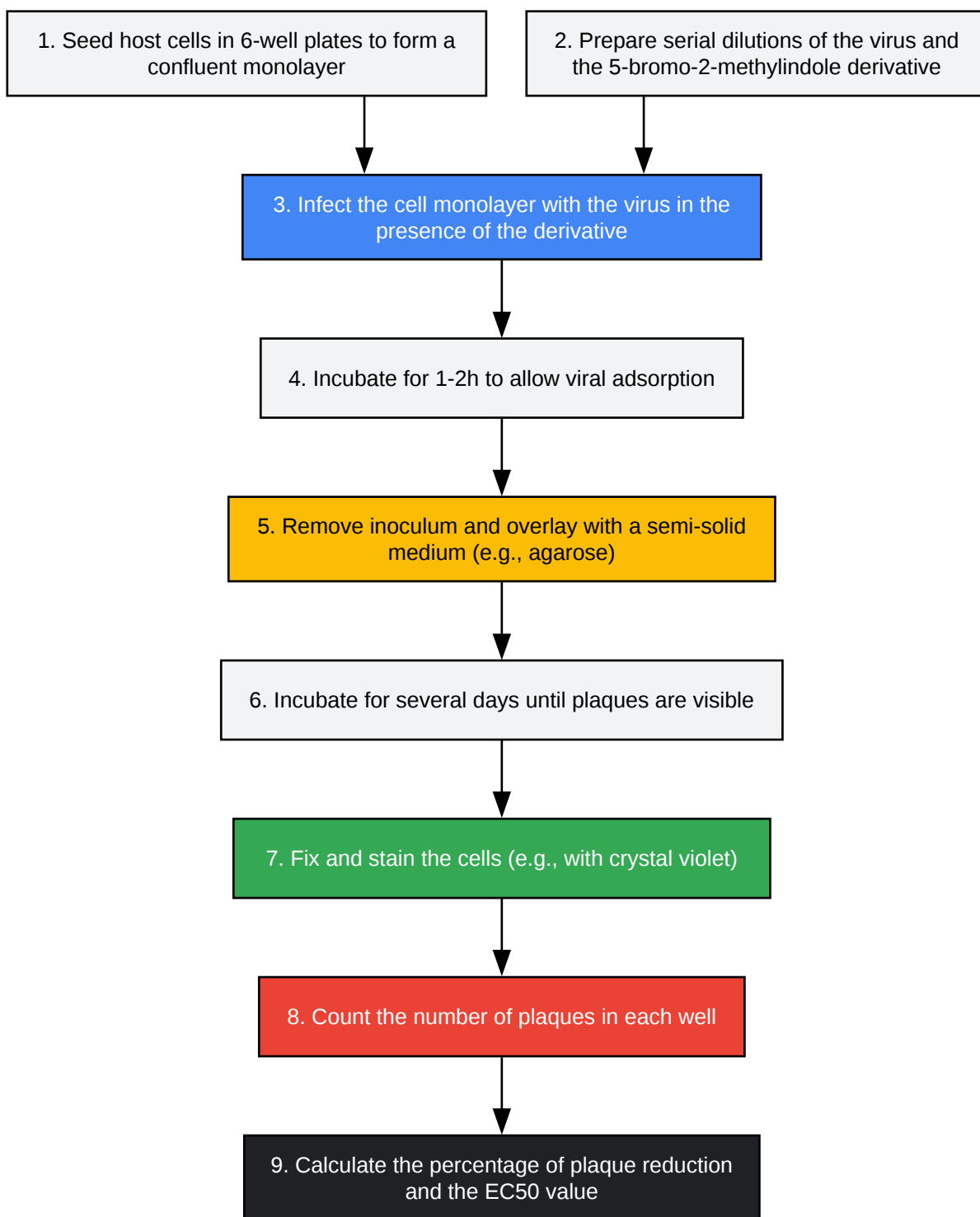
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Caption: EGFR Signaling Pathway Inhibition.









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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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